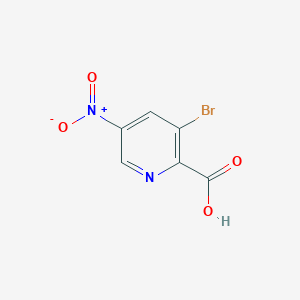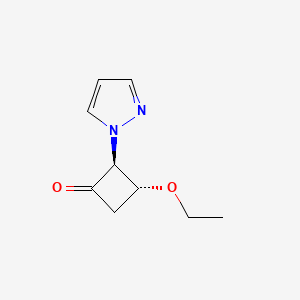
(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a cyclobutanone derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocycles, such as pyrazoles and pyrimidines, from trifunctional reagents like 2-ethoxymethylene-3-oxobutanenitrile demonstrates the utility of these compounds in creating biologically active molecules. These synthesized compounds have shown broad activity against bacteria, filamentous fungi, and tumor HeLa cells (Černuchová et al., 2005).
A novel pyrazole derivative synthesized through a 3+2 annulation method exhibited significant antioxidant properties, as confirmed by DPPH and hydroxyl radical scavenging methods. This highlights the potential of such compounds in developing antioxidant agents (Naveen et al., 2021).
Antimicrobial Activity
- Schiff base ligands containing cyclobutane and thiazole rings, along with their metal complexes, have been synthesized and tested for antimicrobial activities. These compounds showed effectiveness against various microorganisms, indicating their potential in antimicrobial agent development (Cukurovalı et al., 2002).
Chemical Synthesis and Characterization
The Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones is a significant method for synthesizing complex molecules. This process demonstrates the versatility of cyclobutane derivatives in organic synthesis, offering pathways to create diverse molecular structures (Matsuo et al., 2008).
Another study highlighted the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines through a one-pot method involving Michael addition followed by aromatization. Some of these compounds exhibited significant antibacterial and antifungal activity, as well as potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).
properties
IUPAC Name |
(2S,3R)-3-ethoxy-2-pyrazol-1-ylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-7(12)9(8)11-5-3-4-10-11/h3-5,8-9H,2,6H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGERVTRIQFDEMV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CC(=O)[C@H]1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2943361.png)
![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)
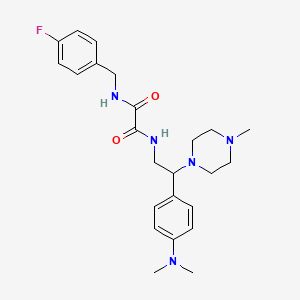
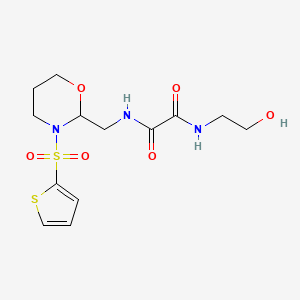
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)
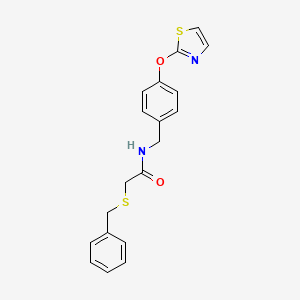
![3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2943370.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2943372.png)
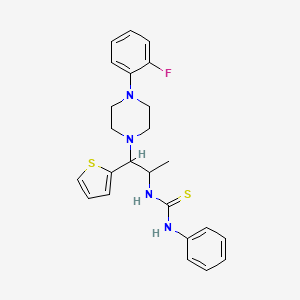
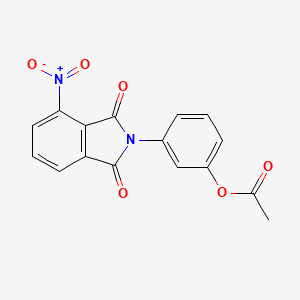
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)
